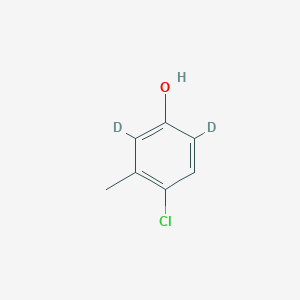

4-Chloro-3-methylphenol-2,6-d2

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,6-dideuterio-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKMVGJGLGKFKI-XRIVEGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1O)[2H])C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584359 | |

| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-72-5 | |

| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Phenolic Compounds with Emphasis on 4 Chloro 3 Methylphenol 2,6 D2

Overview of Deuterium (B1214612) Incorporation Strategies in Organic Synthesis

The introduction of deuterium into organic frameworks can be achieved through a variety of methods, broadly categorized as direct exchange reactions, catalytic and biocatalytic approaches, and multi-step syntheses involving deuterated building blocks. snnu.edu.cn The choice of strategy is often dictated by the desired level of deuteration, regioselectivity, and the functional group tolerance of the substrate.

Direct Deuterium Exchange Reactions for Aromatic Systems

Direct hydrogen-deuterium (H/D) exchange reactions represent the most atom-economical method for deuterium labeling. rsc.org These reactions typically involve the treatment of an aromatic compound with a deuterium source, such as deuterium oxide (D2O) or deuterated acids, often in the presence of a catalyst.

Acid-catalyzed H/D exchange is a powerful technique for deuterating aromatic rings, proceeding through an electrophilic aromatic substitution mechanism. nih.gov This method selectively targets the most electron-rich positions of the aromatic ring. nih.gov For instance, phenols can be effectively deuterated at the ortho and para positions relative to the hydroxyl group. nih.govresearchgate.net Common acidic catalysts include deuterated trifluoroacetic acid (CF3COOD), which can serve as both the deuterium source and the reaction solvent. nih.gov

Base-catalyzed exchange is another viable strategy, particularly for protons with sufficient acidity. osti.gov The mechanism involves deprotonation to form an anion, followed by quenching with a deuterium source. Sodium hydroxide (B78521) in D2O has been shown to be an effective and simple method for the regioselective deuteration of phenols. researchgate.netdntb.gov.ua

Transition metal-catalyzed H/D exchange reactions have also gained significant traction, offering high selectivity under milder conditions. rsc.org Catalysts based on platinum, palladium, rhodium, and iridium have been successfully employed for the deuteration of aromatic compounds. snnu.edu.cnresearchgate.net For example, Pt/C has been shown to be highly effective for the deuteration of aromatic rings using D2O as the deuterium source under a hydrogen atmosphere. researchgate.net

Catalytic and Biocatalytic Approaches to Deuteration

Catalytic methods for deuteration extend beyond direct exchange and encompass a range of transformations. Asymmetric deuteration, the introduction of deuterium to create a chiral center, remains a significant challenge but is of great interest for the synthesis of novel drug candidates. chemrxiv.org

Biocatalysis has emerged as a powerful tool for achieving high chemo-, enantio-, and isotopic selectivity in deuteration reactions. chemrxiv.orgbohrium.comnih.gov Enzymes, such as NADH-dependent reductases, can facilitate the transfer of deuterium from D2O to a substrate with high precision. chemrxiv.orgbohrium.com This approach allows for asymmetric reductive deuteration of various functional groups, including ketones, alkenes, and imines, under ambient conditions. chemrxiv.orgbohrium.comnih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes have also been shown to be effective catalysts for the α-deuteration of amino acids and their esters. nih.gov

Regioselective Deuteration Techniques for Phenol Derivatives

The regioselective deuteration of phenols is of particular importance due to the prevalence of the phenolic moiety in natural products and pharmaceuticals. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution at the ortho and para positions.

A simple and cost-effective method for the regioselective deuteration of phenols utilizes sodium hydroxide as a catalyst and D2O as the deuterium source. researchgate.netdntb.gov.ua This method demonstrates high regioselectivity for the ortho and/or para hydrogens. researchgate.net Another approach involves the use of a nanostructured iron catalyst, which allows for the selective deuteration of phenols and other (hetero)arenes with D2O under hydrogen pressure. nih.gov The regioselectivity of this iron-catalyzed reaction is consistent with an electrophilic aromatic substitution mechanism. nih.gov

For compounds where direct exchange may not be feasible or selective, multi-step synthetic sequences are employed. This can involve the introduction of directing groups to guide the deuteration to a specific position, followed by their subsequent removal.

Specific Synthetic Routes to 4-Chloro-3-methylphenol (B1668792) (Unlabeled Precursor)

The unlabeled precursor, 4-chloro-3-methylphenol, is a commercially available compound. merckmillipore.comsigmaaldrich.commerckmillipore.com Its synthesis is typically achieved through the monochlorination of 3-methylphenol (m-cresol). wikipedia.orggoogle.com The reaction is generally carried out by treating m-cresol (B1676322) with a chlorinating agent, such as sulfuryl chloride (SO2Cl2). google.com The reaction conditions, including the molar ratio of reactants and the temperature, are controlled to favor the formation of the desired 4-chloro isomer over other potential products like 6-chloro-3-methylphenol and 4,6-dichloro-3-methylphenol. google.com

Design and Execution of Deuterium Labeling for 4-Chloro-3-methylphenol at Positions 2 and 6

The synthesis of 4-Chloro-3-methylphenol-2,6-d2 involves the selective replacement of the hydrogen atoms at the 2 and 6 positions of the aromatic ring with deuterium. These positions are ortho to the strongly activating hydroxyl group, making them susceptible to electrophilic substitution.

A common and effective method for this transformation is acid-catalyzed H/D exchange. By treating 4-chloro-3-methylphenol with a deuterated acid, such as deuterated sulfuric acid or trifluoroacetic acid, in a deuterium-rich solvent like D2O, the protons at the activated ortho positions can be exchanged for deuterium. The reaction is driven by the equilibrium, and using a large excess of the deuterium source ensures a high level of deuterium incorporation.

Alternatively, base-catalyzed exchange can be employed. The use of a base like sodium deuteroxide (NaOD) in D2O would facilitate the deprotonation of the phenolic hydroxyl group, and potentially the exchange of the ortho protons through a reversible process.

The specific conditions for the deuteration of 4-chloro-3-methylphenol to yield the 2,6-d2 isotopologue would involve careful optimization of the catalyst, solvent, temperature, and reaction time to achieve high isotopic purity while minimizing side reactions.

Characterization and Verification of Isotopic Purity and Positional Isomerism in Deuterated Analogs

The characterization of deuterated compounds is crucial to confirm the successful incorporation of deuterium, determine the isotopic purity, and verify the position of the deuterium labels. A combination of spectroscopic techniques is typically employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise location of the deuterium atoms. rsc.orgbrightspec.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2 and 6 positions would be absent or significantly diminished, providing direct evidence of deuteration at these sites. libretexts.orgdocbrown.info ²H (Deuterium) NMR spectroscopy can also be used to directly observe the deuterium nuclei, further confirming their presence and position. sfasu.edusfasu.edu The integration of the remaining proton signals in the ¹H NMR spectrum allows for the calculation of the percentage of deuterium incorporation at the targeted positions. researchgate.net

The combination of MS and NMR data provides a comprehensive analysis of the deuterated product, ensuring its structural integrity and isotopic purity. rsc.org

Interactive Data Table: Analytical Techniques for Deuterated Compounds

| Analytical Technique | Information Provided | Key Advantages |

| Mass Spectrometry (MS) | Overall isotopic enrichment, molecular weight confirmation. | High sensitivity, low sample consumption. nih.govresearchgate.net |

| High-Resolution MS (HRMS) | Accurate mass measurement, differentiation of isotopologues. | Precise determination of isotopic purity. nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Positional information of deuterium, percentage of incorporation. | Direct evidence of site-specific deuteration. libretexts.orgdocbrown.info |

| ²H NMR Spectroscopy | Direct detection of deuterium nuclei. | Unambiguous confirmation of deuterium presence. sfasu.edusfasu.edu |

| Infrared (IR) Spectroscopy | Changes in vibrational frequencies upon deuteration. | Can indicate the presence of C-D bonds. |

Advanced Analytical Methodologies Employing 4 Chloro 3 Methylphenol 2,6 D2 As an Internal Standard

Chromatographic Separation Techniques

Chromatography is a powerful laboratory technique for the separation of mixtures. The choice between liquid or gas chromatography depends on the volatility and thermal stability of the analytes. For phenolic compounds, both Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are commonly employed, each with its own set of methodologies for optimization when using a deuterated internal standard like 4-Chloro-3-methylphenol-2,6-d2.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization with this compound.matec-conferences.orgd-nb.info

UHPLC is a high-pressure liquid chromatography technique that provides better resolution and faster analysis times than traditional HPLC. When developing a UHPLC method with this compound as an internal standard, careful consideration must be given to the stationary and mobile phases to ensure accurate and reproducible results. matec-conferences.orgd-nb.info

The choice of stationary phase is critical for achieving the desired separation of phenolic analytes. The most common stationary phases for reversed-phase chromatography are C18 and C8, which are non-polar. mdpi.com However, polar-embedded phases offer alternative selectivity, which can be advantageous for separating polar compounds like phenols. lcms.czsigmaaldrich.com

C18 and C8 Phases: These are the workhorse columns in reversed-phase chromatography. sigmaaldrich.com C18 phases provide a balanced retention profile for a wide range of compounds, including acidic, basic, and neutral analytes. lcms.cz C8 columns, being less hydrophobic than C18, are often a good choice for the separation of highly hydrophobic compounds. lcms.cz For phenolic analytes, both C8 and C18 can provide good separation, but the choice depends on the specific compounds in the mixture and the desired retention times. mdpi.com

Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which provides alternative selectivity compared to traditional C18 and C8 phases. lcms.czsigmaaldrich.com This is particularly beneficial for phenolic and basic compounds. lcms.cz The embedded polar group can interact with the analytes through hydrogen bonding, leading to enhanced retention and improved peak shape for polar compounds. sigmaaldrich.com This can be especially useful when analyzing complex mixtures where co-elution might be an issue on a standard C18 or C8 column.

Phenyl Phases: Columns with phenyl stationary phases can offer a different selectivity profile compared to C8 and C18, particularly for aromatic compounds. lcms.cz The interactions between the analyte and the benzyl (B1604629) ring of the stationary phase can lead to unique separations, especially when using methanol (B129727) as the organic modifier in the mobile phase. lcms.cz

Interactive Data Table: Stationary Phase Characteristics for Phenolic Analyte Separation

| Stationary Phase | Polarity | Primary Interaction Mechanism | Best Suited For |

| C18 | Non-polar | Hydrophobic | General purpose, balanced retention for various compounds. lcms.cz |

| C8 | Non-polar | Hydrophobic | Separation of strongly hydrophobic compounds. lcms.cz |

| Polar-Embedded | Intermediate | Hydrophobic & Hydrogen Bonding | Phenolic and basic compounds, improved peak shape for polar analytes. lcms.czlcms.cz |

| Phenyl | Intermediate | Hydrophobic & π-π Interactions | Aromatic compounds, offers alternative selectivity to C18 and C8. lcms.cz |

For an internal standard to be effective, it must co-elute with the analyte of interest, or at least elute very closely. This ensures that any variations in the analytical process, such as injection volume or matrix effects, affect both the analyte and the internal standard equally. d-nb.info The development of the mobile phase system is crucial for achieving this co-elution.

The mobile phase in reversed-phase UHPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The ratio of water to organic solvent is adjusted to control the retention of the analytes. For phenolic compounds, the addition of a small amount of acid, such as formic acid, to the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group and improve peak shape. nih.gov

When developing a method for 4-Chloro-3-methylphenol (B1668792) and its deuterated analog, the goal is to find a mobile phase composition that results in identical retention times for both compounds. Since the only difference between the two is the presence of deuterium (B1214612) atoms, their chromatographic behavior should be very similar. However, slight differences in retention can sometimes be observed. Fine-tuning the mobile phase composition, including the type of organic modifier and the pH, is essential to achieve optimal co-elution. d-nb.infonih.gov

Optimization of Stationary Phases for Phenolic Analytes (e.g., C8, C18, Polar-Embedded)

Gas Chromatography (GC) Method Development and Optimization with this compound.matec-conferences.orgepa.gov

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. matec-conferences.org For the analysis of phenolic compounds by GC, derivatization is often required to increase their volatility and improve their chromatographic properties. mostwiedzy.pl However, underivatized phenols can also be analyzed directly. epa.gov When using this compound as an internal standard, the GC method must be optimized to ensure accurate and reliable quantification.

The choice of capillary column is a critical factor in GC analysis. The stationary phase of the column determines the separation selectivity. For phenolic compounds, a variety of stationary phases can be used, with the selection depending on the specific analytes and the complexity of the sample matrix. sigmaaldrich.com

Commonly used stationary phases for the analysis of phenols include:

5% Phenyl Polysiloxane (e.g., DB-5, TG-5MS): These are general-purpose, non-polar columns that are suitable for a wide range of applications, including the analysis of phenols. mostwiedzy.plgcms.cz

Mid-polarity phases: Columns with a higher phenyl content or with cyanopropyl functionalities offer different selectivities and can be beneficial for separating complex mixtures of phenols. epa.gov

Once a column is selected, it must be properly conditioned to ensure optimal performance. Conditioning involves heating the column under a flow of carrier gas to remove any contaminants and to ensure a stable baseline. restek.comobrnutafaza.hr The conditioning temperature and time will depend on the specific column and its intended use. restek.com It is important not to connect the column to the detector during the initial conditioning phase to prevent contamination of the detector. restek.com

The temperature program and carrier gas flow rate are key parameters that control the separation in GC.

Temperature Programming: A temperature program involves starting at an initial oven temperature and then increasing the temperature at a set rate. This allows for the separation of compounds with a wide range of boiling points in a single analysis. gcms.cz For the analysis of 4-Chloro-3-methylphenol and its deuterated analog, the temperature program should be optimized to ensure that both compounds are well-resolved from other components in the sample and that they elute with good peak shape. matec-conferences.orggcms.cz

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) affects the efficiency of the separation. There is an optimal flow rate that provides the best resolution. restek.com In modern GCs with electronic pneumatic control, the carrier gas can be operated in a constant flow or constant linear velocity mode, which helps to maintain high efficiency throughout the temperature-programmed run. restek.comchromatographyonline.com

Interactive Data Table: Example GC Method Parameters for Phenol Analysis

| Parameter | Value | Reference |

| Column | SH- I-5MS (30 m x 0.25 mm I.D., df=0.25 µm) | matec-conferences.org |

| Injector Temperature | 250 °C | gcms.cz |

| Carrier Gas | Helium, constant flow | gcms.cz |

| Column Flow Rate | 1.10 mL/min | matec-conferences.org |

| Oven Temperature Program | 40℃ to 280℃ at a ramp rate of 10℃/min | matec-conferences.org |

| Detector | Mass Spectrometer (MS) | matec-conferences.org |

Selection and Conditioning of Capillary Columns for Deuterated Phenols

Investigation of Deuterium Isotope Effects on Chromatographic Retention and Selectivity

In chromatographic separations, the substitution of protium (B1232500) (¹H) with deuterium (²H or D) can lead to observable differences in retention times, a phenomenon known as the deuterium isotope effect. Generally, deuterated compounds tend to elute slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography. researchgate.net This is attributed to the slightly weaker hydrophobic binding interactions of the deuterium-labeled compounds with the stationary phase compared to the native compounds. researchgate.net

Conversely, in gas chromatography, deuterated molecules often elute earlier than their protium-containing counterparts. mdpi.com This inverse isotope effect is thought to arise from differences in the intermolecular interaction strengths between the analyte and the stationary phase. mdpi.com The larger size of deuterium atoms can attenuate the interaction of the molecule's skeleton with the stationary phase. mdpi.com However, instances of "normal" isotope effects, where deuterated analytes elute later, have also been reported depending on the specific analytes and stationary phases used. mdpi.com The position of deuterium substitution also plays a role; for instance, a compound with a deuterium atom on an sp² hybridized carbon typically exhibits greater retention than one with deuterium on an sp³ hybridized carbon. nih.gov These separations are primarily driven by enthalpy, with entropy having a negligible effect. nih.gov

The predictable and consistent nature of this isotope effect for this compound allows for its effective use as an internal standard, as the slight shift in retention time does not interfere with the quantification of the target analyte, 4-CMP.

Mass Spectrometric Detection and Characterization

Mass spectrometry is a cornerstone for the detection and characterization of 4-Chloro-3-methylphenol, with its deuterated form being essential for accurate quantification.

Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis of 4-Chloro-3-methylphenol and Related Compounds

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for quantifying trace levels of compounds like 4-CMP in complex matrices such as industrial wastewater and environmental samples. ulisboa.ptuniv-lyon1.fr This method involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise and enhances specificity. ulisboa.ptproteomics.com.au

The choice of ionization source is critical for achieving optimal sensitivity. For polar compounds like chlorophenols, Electrospray Ionization (ESI) is a commonly employed technique, particularly in liquid chromatography-mass spectrometry (LC-MS) systems. ulisboa.pt ESI is well-suited for analyzing polar molecules due to their properties. ulisboa.pt In some applications, post-column addition of reagents like ammonia (B1221849) in methanol can be used to enhance the ionization of degradation products in the ESI source. nih.gov For less polar derivatives, such as acetylated 4-CMP, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often utilized. univ-lyon1.fr Optimization of ionization source parameters is a key step in method development to ensure efficient formation of the desired parent ions. ulisboa.pt

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that provide high specificity and sensitivity for quantification. proteomics.com.au The development of an SRM/MRM method involves identifying unique precursor-to-product ion transitions for the analyte of interest. thermofisher.com For 4-Chloro-3-methylphenol, a common transition involves the parent ion at m/z 142 and a fragment ion at m/z 107. univ-lyon1.fr In MRM, multiple transitions can be monitored for a single compound to increase the confidence of identification and quantification. nih.gov The validation of these transitions is crucial and typically involves analyzing standards to confirm their specificity and to establish optimal collision energies for fragmentation. nih.govnih.gov

The following table outlines typical SRM transitions for 4-Chloro-3-methylphenol:

| Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 142 | 107 | Quantification of acetylated 4-CMP by GC-MS. univ-lyon1.fr |

| 140.9 | 105.2 | Quantitative analysis in LC-MS/MS. nih.gov |

Ionization Source Selection and Optimization (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

High-Resolution Accurate Mass (HRAM) Mass Spectrometry for Comprehensive Profiling and Metabolite Identification

High-Resolution Accurate Mass (HRAM) spectrometry offers significant advantages for the comprehensive analysis of environmental contaminants and their metabolites.

Quadrupole Time-of-Flight (QTOF) mass spectrometry, a type of HRAM, provides precise mass measurements with mass errors typically below 5 ppm. nih.govd-nb.info This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound. thermofisher.com In the context of 4-Chloro-3-methylphenol, UHPLC-QTOF-MS has been successfully used for the targeted analysis of various endocrine-disrupting chemicals, including the identification of a 4-CMP metabolite through post-acquisition data mining. nih.govd-nb.info The high resolving power of QTOF instruments is essential for separating target analytes from matrix interferences, enabling selective detection in complex samples. thermofisher.com

The following table summarizes key parameters for HRAM analysis:

| Parameter | Value | Significance |

| Mass Accuracy | < 5 ppm | Allows for confident elemental composition determination. nih.govd-nb.infothermofisher.com |

| Resolving Power | >30,000 FWHM | Enables separation of analyte signals from matrix interferences. thermofisher.com |

Elucidation of Fragmentation Pathways of this compound

The structural characterization and quantification of chemical compounds by mass spectrometry (MS) are highly dependent on the predictable fragmentation of ions in the gas phase. The elucidation of these fragmentation pathways is critical for developing robust and specific analytical methods, such as those using multiple reaction monitoring (MRM). For this compound, which serves as a stable isotope-labeled internal standard, understanding its behavior under collision-induced dissociation (CID) is essential for distinguishing it from its non-labeled analyte counterpart and ensuring accurate quantification.

When analyzed by tandem mass spectrometry (MS/MS), a precursor ion of the compound is selected and subjected to energetic collisions with an inert gas, causing it to break apart into smaller product ions. The pattern of these product ions is characteristic of the precursor's structure. For this compound, analysis is typically performed in negative ion mode, where the precursor ion is the deprotonated molecule, [M-H]⁻. The molecular formula of the deuterated standard is ClC₆D₂H(CH₃)OH.

The fragmentation of chlorophenols in MS analysis often involves characteristic losses related to the functional groups present. Common fragmentation patterns for phenols can include the loss of a hydrogen radical, water, or carbon monoxide (CO). libretexts.org For chlorinated compounds, the loss of a chlorine radical (Cl•) or a neutral hydrogen chloride molecule (HCl) is a frequently observed pathway. nih.gov Studies on the non-deuterated analog, 4-chloro-2-methylphenol, have confirmed fragmentation pathways that include the loss of the chloride ion. unito.it

In the case of this compound, the deprotonated molecule [M-H]⁻ (m/z ≈ 143) undergoes fragmentation through several key pathways. A primary fragmentation route involves the loss of the methyl radical (•CH₃) to form a stable phenoxide radical anion. Another significant fragmentation pathway is the loss of a neutral hydrogen chloride (HCl) molecule. The presence of deuterium atoms on the aromatic ring at positions 2 and 6 influences the m/z of the resulting fragments, providing a distinct mass shift from the non-labeled compound.

Below is a data table outlining the proposed key fragmentation transitions for this compound in a typical MS/MS experiment.

Table 1: Proposed MS/MS Fragmentation Data for this compound This table is based on theoretical fragmentation patterns for chlorophenols and may vary based on specific instrument conditions.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Loss/Fragment |

|---|---|---|---|

| 143.0 | 128.0 | •CH₃ | Loss of the methyl radical |

| 143.0 | 107.0 | HCl | Loss of neutral hydrogen chloride |

| 143.0 | 98.0 | •CH₃, DCl | Loss of methyl radical and deuterium chloride |

Note: The exact m/z values are monoisotopic masses and may differ slightly in practice. The fragmentation is influenced by the collision energy applied.

This detailed understanding of the fragmentation allows for the development of highly selective MRM methods, where specific transitions (precursor ion → product ion) are monitored, significantly improving the signal-to-noise ratio and analytical certainty.

Understanding and Mitigating Ion Suppression and Enhancement Effects in LC-MS/MS Using this compound

In liquid chromatography-mass spectrometry (LC-MS/MS), particularly when using atmospheric pressure ionization sources like electrospray ionization (ESI), the accuracy of quantification can be significantly compromised by matrix effects. chromatographyonline.comresearchgate.net These effects manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal) due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, or other endogenous materials). chromatographyonline.comwaters.com These interferences can affect the efficiency of droplet formation or ion evaporation in the ESI source, leading to unreliable and irreproducible results. chromatographyonline.com

The most effective strategy to compensate for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.comcdc.gov this compound serves as an ideal SIL-IS for the quantification of its non-labeled analog, 4-chloro-3-methylphenol. The fundamental principle is that the SIL-IS is chemically identical to the analyte and thus exhibits nearly identical chromatographic retention times and ionization behavior. waters.comchromatographyonline.com

By adding a known concentration of this compound to every sample, calibrator, and quality control standard, it experiences the same degree of ion suppression or enhancement as the target analyte. chromatographyonline.comdrawellanalytical.com Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant and proportional to the analyte's concentration, even if the absolute signal intensities of both compounds fluctuate due to matrix effects. chromatographyonline.com

However, a potential complication can arise from the "deuterium isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the SIL-IS. waters.comcdc.gov If this separation occurs in a region of the chromatogram where the matrix effect is not uniform, the compensation may be incomplete. myadlm.org Therefore, careful chromatographic optimization is crucial to ensure co-elution and effective mitigation of matrix effects.

The following interactive data table demonstrates how a SIL-IS like this compound corrects for ion suppression.

Table 2: Demonstration of Matrix Effect Mitigation Using a Stable Isotope-Labeled Internal Standard This table presents hypothetical data to illustrate the principle of matrix effect compensation.

| Sample Type | Analyte Response (Area) | IS Response (Area) | Analyte/IS Ratio | Signal Suppression | Calculated Concentration (Relative) |

|---|---|---|---|---|---|

| Standard in Solvent | 100,000 | 50,000 | 2.0 | 0% | 1.00 |

| Sample A (No Matrix Effect) | 99,500 | 49,800 | 1.998 | ~0% | 0.999 |

| Sample B (High Matrix Effect) | 55,000 | 27,500 | 2.0 | 45% | 1.00 |

As shown in the table, even when the absolute signal for both the analyte (4-chloro-3-methylphenol) and the internal standard (this compound) is significantly suppressed in Samples B and C, the ratio of their responses remains stable. This stability allows for accurate quantification of the analyte, demonstrating the indispensable role of SIL internal standards in modern bioanalytical methods. chromatographyonline.com

Applications of 4 Chloro 3 Methylphenol 2,6 D2 in Quantitative Trace Analysis

Method Validation and Quality Assurance Protocols Utilizing 4-Chloro-3-methylphenol-2,6-d2

Assessment of Analytical Accuracy, Precision, and Linearity

The use of this compound as an internal standard is fundamental to achieving high-quality data in quantitative analysis. clearsynth.com Internal standards are essential for calibrating instruments and correcting for variations that can occur during sample preparation and analysis. clearsynth.com By adding a known amount of the deuterated standard to samples and calibration standards, analysts can compensate for fluctuations in instrument response and matrix effects. clearsynth.com

Deuterated standards, such as this compound, are ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry. texilajournal.com This ensures that the internal standard and the target analyte behave similarly during extraction, derivatization, and chromatography, leading to more accurate quantification. texilajournal.com

Accuracy and Precision:

Research has demonstrated that employing deuterated internal standards significantly improves the accuracy and precision of analytical methods. texilajournal.com For instance, in a study analyzing various endocrine-disrupting compounds in wastewater, this compound was used as an internal standard to quantify bisphenol A sulphate. nih.gov The method showed high accuracy (98.3%) and precision (2.1% relative standard deviation) at a concentration of 0.1 ng/mL. nih.gov The use of deuterated standards helps to correct for both systematic and random errors, leading to more reliable and reproducible results. texilajournal.comlcms.cz

Linearity:

Linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. This compound is utilized in establishing the linearity of calibration curves. nih.gov In the aforementioned study, a calibration plot for bisphenol A sulphate using this compound as the internal standard yielded a coefficient of determination (R²) of 0.9972 over a concentration range of 1.4 to 103.4 µg/L, indicating excellent linearity. nih.gov

Below is a table summarizing the performance of an analytical method for bisphenol A sulphate using this compound as an internal standard. nih.gov

| Parameter | Value |

| Analyte | Bisphenol A sulphate |

| Internal Standard | 4-Chloro-3-methylphenol-d2 |

| Linearity Range | 1.4–103.4 µg L⁻¹ |

| R² | 0.9972 |

| Accuracy (at 0.1 ng/mL) | 98.3% |

| Precision (at 0.1 ng/mL) | 2.1% |

Determination of Method Detection Limits (MDL) and Method Quantification Limits (MQL)

Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), often considered equivalent to the Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The use of internal standards like this compound is crucial in the determination of these limits, particularly in complex sample matrices. nih.gov

In a comprehensive study on endocrine disruptors in environmental samples, this compound was employed as an internal standard to determine the MDL and MQL for various target analytes. nih.gov For example, when analyzing bisphenol A sulphate in wastewater, the MDL and MQL were established as 0.02 ng/L and 0.06 ng/L, respectively. nih.gov These low detection and quantification limits highlight the sensitivity of the analytical method, which is enhanced by the use of the deuterated internal standard to minimize background noise and matrix interference. nih.gov

The following table presents the detection and quantification limits for bisphenol A sulphate as determined using this compound as an internal standard in wastewater analysis. nih.gov

| Parameter | Value (ng/L) |

| Method Detection Limit (MDL) | 0.02 |

| Method Quantification Limit (MQL) | 0.06 |

| Instrument Detection Limit (IDL) | 0.4 µg/L |

| Instrument Quantification Limit (IQL) | 1.4 µg/L |

Evaluation of Extraction Recovery and Method Reproducibility

The efficiency of extracting an analyte from a sample matrix is a critical factor that can significantly impact the accuracy of the final result. d-nb.info this compound is frequently used as a surrogate or internal standard to assess the recovery of analytes during sample preparation procedures like solid-phase extraction (SPE). nih.govd-nb.info Because the deuterated standard has nearly identical physicochemical properties to the native compound, it provides a reliable measure of the extraction efficiency for the target analyte. texilajournal.com

In a study analyzing endocrine-disrupting chemicals in wastewater, this compound was one of the internal standards used to evaluate the method's extraction recovery. nih.gov The samples were spiked with the internal standard mixture before undergoing SPE. nih.gov The recovery of the internal standard is then used to correct the final concentration of the target analyte, thereby compensating for any losses during the extraction process. nih.gov For the analysis of bisphenol A sulphate in wastewater, the method recovery was determined to be 63.7 ± 6.3%. nih.gov

Method reproducibility refers to the ability of an analytical method to produce consistent results over time and under different operating conditions, such as by different analysts or with different instruments. nih.gov The use of internal standards like this compound is instrumental in achieving good reproducibility. texilajournal.comnih.gov By normalizing the analyte response to the internal standard response, variations in instrument performance and sample preparation can be minimized, leading to more consistent and reliable data. texilajournal.com For example, day-to-day reproducibility of an analytical method using internal standards was found to be better than 20% with manual sample introduction and improved to better than 5% with a mechanically assisted method. nih.gov

The table below shows the extraction recovery for bisphenol A sulphate from wastewater using this compound as an internal standard. nih.gov

| Analyte | Internal Standard | Matrix | Extraction Method | Method Recovery (%) |

| Bisphenol A sulphate | 4-Chloro-3-methylphenol-d2 | Wastewater (influent) | Solid-Phase Extraction | 63.7 ± 6.3 |

Interlaboratory Comparison Studies and Assessment of Method Ruggedness

Interlaboratory comparison studies are essential for validating analytical methods and assessing their ruggedness. pame.is Method ruggedness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. gtfch.org The use of this compound as an internal standard can contribute to the robustness of a method by compensating for minor procedural variations that may occur between different laboratories or analysts. gtfch.org

In the context of interlaboratory studies, a common, well-characterized internal standard is crucial for ensuring that results from different laboratories are comparable. pame.is While specific interlaboratory studies focusing solely on this compound are not detailed in the provided context, the principles of its use are applicable. For example, in a study involving the analysis of low-sulfur marine fuels, a common methodology was established to obtain comparable and consistent results among participating laboratories. pame.is The use of standardized internal standards is a key component of such methodologies.

The ruggedness of a method can be evaluated by introducing small changes to analytical parameters, such as instrument conditions. nemc.us A single laboratory study evaluated the analytical behavior and ruggedness of selected deuterated monitoring compounds (DMCs) under various instrument conditions. nemc.us The study concluded that DMCs provide excellent recovery and precision correlation with their corresponding native target compounds, demonstrating the ruggedness of the method. nemc.us

The following table illustrates the concept of assessing method ruggedness by varying analytical conditions and observing the impact on recovery, a process where an internal standard like this compound would play a crucial role in normalizing the data.

| Sample Set | Analytical Condition | Average Percent Recovery |

| Set 1 | Normal Purge/Normal Analysis | ~100% |

| Set 2 | Low Purge Flow/Normal Analysis | ~80% |

| Set 3 | High Purge Flow/Normal Analysis | ~110% |

| Set 4 | Purge Tube Leak/Normal Analysis | ~60% |

| Set 5 | Spent Purge Trap/Normal Analysis | ~40% |

| Set 6 | Normal Purge/Spent GC Column | ~90% |

Critical Considerations and Future Perspectives for Deuterated Internal Standards

Addressing Non-Ideal Behavior of Deuterated Analogs in Complex Bioanalytical Assays

While stable isotope-labeled internal standards (SIL-IS) are generally preferred in liquid chromatography-mass spectrometry (LC-MS) for their ability to track the analyte, deuterated analogs can sometimes exhibit unexpected behavior. wuxiapptec.comscispace.com This non-ideal behavior can manifest in several ways, including differential recovery, stability, and ionization efficiency.

Differential Recovery and Stability:

One of the primary assumptions for using a SIL-IS is that it will have the same recovery as the analyte during sample extraction and preparation. However, issues can arise. For instance, the position of the deuterium (B1214612) label is crucial for its stability. acanthusresearch.com Deuterium atoms placed on heteroatoms like oxygen or nitrogen, or on carbons alpha to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix components. acanthusresearch.comcerilliant.com This exchange can lead to a loss of the isotopic label, compromising the accuracy of the quantification. If the internal standard loses its deuterium, it can appear as the unlabeled analyte, leading to a false positive, or if a portion of the deuterium is lost, it can result in erroneously high analyte concentrations.

Furthermore, even with stable labeling, differences in the physicochemical properties between the deuterated and non-deuterated compounds can lead to differential recovery. For example, minor changes in sample pH after dilution have been shown to cause differences in the recovery of an analyte and its analog internal standard during solid-phase extraction. nih.gov

Ionization Efficiency and Matrix Effects:

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS bioanalysis. wuxiapptec.com Ideally, the SIL-IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing accurate correction. wuxiapptec.com

However, a well-documented phenomenon known as the "isotope effect" can cause a slight retention time shift between the deuterated internal standard and the analyte. wuxiapptec.comresearchgate.net This shift, even if minimal, can expose the analyte and the internal standard to different matrix environments as they elute, leading to differential ion suppression and affecting the accuracy of the method. researchgate.netmyadlm.org For example, a study on carvedilol (B1668590) enantiomers demonstrated that a 0.02-minute difference in retention time between the analyte and its deuterated internal standard resulted in greater ionization suppression for the analyte, impacting the accuracy and precision of the analysis. researchgate.net

It has also been observed that the analyte itself can suppress the signal of its deuterated internal standard, especially at high concentrations. chromatographyonline.comelementlabsolutions.com This is attributed to the limited space on the surface of electrospray droplets, where the more abundant analyte molecules can outcompete the internal standard for ionization. chromatographyonline.com

Table 1: Factors Contributing to Non-Ideal Behavior of Deuterated Internal Standards

| Factor | Description | Potential Impact |

|---|---|---|

| Isotope Effect | The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in chromatographic retention time between the analyte and the internal standard. wuxiapptec.comresearchgate.net | Differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, leading to inaccurate quantification. researchgate.netmyadlm.org |

| Label Instability | Deuterium atoms can be lost from the internal standard through exchange with protons from the solvent or sample matrix, a process known as back-exchange. acanthusresearch.com | Compromised accuracy of results, potentially leading to false positives or erroneously high analyte concentrations. |

| Differential Recovery | Variations in sample preparation steps, such as extraction, can affect the analyte and internal standard differently. nih.gov | Inaccurate correction for analyte losses during sample processing, leading to biased results. |

| Analyte-Induced Suppression | At high concentrations, the analyte can suppress the ionization of the deuterated internal standard. chromatographyonline.comelementlabsolutions.com | Non-linear calibration curves and inaccurate quantification, particularly at the upper and lower limits of quantitation. |

Strategies for Ensuring and Verifying High Isotopic Purity to Avoid Unlabeled Contamination

The accuracy of quantitative bioanalysis using deuterated internal standards is highly dependent on the isotopic purity of the standard. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration. acanthusresearch.com Therefore, rigorous strategies for ensuring and verifying high isotopic purity are essential.

Ensuring High Isotopic Purity During Synthesis:

The synthesis of deuterated standards must be carefully designed to achieve high levels of deuterium incorporation at specific, stable positions within the molecule. nih.gov It is desirable to have a mass difference of at least 4-5 Da between the analyte and the SIL-IS to minimize mass spectrometric cross-talk. wuxiapptec.com The use of deuterated building blocks in the synthesis can help achieve high total deuterium incorporation while maintaining a high purity of the target species. nih.gov

Verification of Isotopic Purity:

After synthesis, the isotopic purity of the deuterated standard must be verified. This is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the isotopic enrichment of the labeled compound by recording a full scan mass spectrum, extracting the isotopic ions, and integrating their signals. rsc.org This allows for the calculation of the percentage of the desired labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirms the structural integrity of the compound and the specific positions of the deuterium labels. rsc.org It can also provide information on the relative percentage of isotopic purity. rsc.org Quantitative (13)C NMR has been shown to be a convenient and generic method for quantifying deuterium content at specific sites. nih.gov

The goal is to have the level of the unlabeled molecule in the SIL internal standard be undetectable or at a level that will not cause interference, ideally less than 2%. acanthusresearch.comlgcstandards.com

Table 2: Methods for Verifying Isotopic Purity

| Method | Purpose | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | To determine the overall isotopic enrichment and distribution of isotopologues. rsc.org | Provides accurate mass measurements and can distinguish between different isotopologues. wisc.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structural integrity and the precise location of the deuterium labels. rsc.org | Provides detailed structural information and can quantify deuterium content at specific sites. nih.gov |

Economical and Sustainable Approaches to Deuterated Compound Synthesis

The synthesis of deuterated compounds can be complex and expensive, which can be a limiting factor in their widespread use. mdpi.comnih.gov Therefore, there is a growing interest in developing more economical and sustainable synthetic methods.

Traditional methods for deuterium incorporation often involve base- or acid-catalyzed exchange of enolizable protons, which is not applicable for all positions in a molecule. unam.mx Other methods use expensive and highly flammable deuterated reagents. unam.mx

Recent research has focused on developing more cost-effective and environmentally friendly approaches:

Catalytic H/D Exchange: The use of transition metals like palladium with heavy water (D₂O) as the deuterium source provides an attractive method for H/D exchange in various C-H bonds. unam.mx

Electrochemical Methods: Electrochemical reduction has emerged as a practical and economical method for the deuteration of (hetero)aryl halides. chinesechemsoc.org This method can be performed at room temperature without the need for metal catalysts or toxic reagents, and it uses low-cost D₂O as the deuterium source. chinesechemsoc.org

Single Electron Transfer (SET) Reactions: A cost-effective method for the reductive deuteration of activated alkenes has been developed using a cheap and stable sodium dispersion as the electron donor and deuterated ethanol (B145695) (EtOD-d1) as the deuterium source. researchgate.net

Biocatalytic Methods: There is a growing interest in using microorganisms and enzymes for enantioselective deuteration. rsc.org These methods offer the potential for cost-effective and environmentally sustainable synthesis of a wide range of deuterated compounds with high isotopic purity. rsc.org

Manganese Catalysis: A sustainable and affordable synthesis of deuterated N-methyl/ethyl amines from nitroarenes has been developed using a single-site manganese catalyst. nih.gov

These advancements are making the synthesis of deuterated internal standards like 4-Chloro-3-methylphenol-2,6-d2 more accessible and affordable.

Advancements in Mass Spectrometry Technologies to Further Enhance the Utility of Deuterated Internal Standards

Advancements in mass spectrometry technology continue to improve the utility and reliability of deuterated internal standards in quantitative analysis.

High-Resolution Mass Spectrometry (HRMS):

The increasing availability and performance of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, offer significant advantages. wisc.edu With their high mass accuracy and resolution, HRMS instruments can more effectively distinguish the analyte from its deuterated internal standard, even with a small mass difference, and can help to minimize interferences from matrix components. wisc.edu This can be particularly useful for determining the molecular formula of new compounds and for structural validation through MS/MS analysis. wisc.edu

Improved Ionization Techniques:

New and improved ionization techniques are also being developed to minimize matrix effects and improve the consistency of ionization. For example, desorption electrospray ionization (DESI) requires minimal sample preparation and can be used for the quantitative analysis of analytes in complex matrices. nih.gov

Mass Spectrometry Imaging (MSI):

Mass spectrometry imaging is an emerging technique that allows for the spatial localization of analytes within a sample. nih.gov The incorporation of a deuterated internal standard into the sample allows for the absolute quantitation of the analyte of interest within specific regions of the sample. nih.gov

These technological advancements, combined with a deeper understanding of the potential pitfalls of using deuterated internal standards, are leading to more robust and reliable quantitative bioanalytical methods.

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare 4-Chloro-3-methylphenol-2,6-d2, and how is isotopic purity validated?

- Answer : Synthesis typically involves deuterium incorporation via catalytic H/D exchange or deuterated precursors (e.g., using D₂O or deuterated solvents under controlled conditions). Isotopic purity (98 atom% D, as noted in commercial standards ) is validated using high-resolution mass spectrometry (HRMS) to confirm the molecular ion pattern and ²H NMR spectroscopy to verify deuteration at positions 2 and 6. For example, ²H NMR can resolve splitting patterns due to neighboring protons, ensuring positional specificity .

Q. What analytical techniques are recommended for characterizing deuterium incorporation and structural integrity?

- Answer :

- Mass Spectrometry : HRMS or LC-MS quantifies isotopic enrichment and detects impurities. The absence of [M+1] or [M+3] peaks confirms minimal protium contamination .

- NMR Spectroscopy : ¹H NMR identifies residual protons (e.g., at positions 2 and 6), while ¹³C NMR and DEPT experiments resolve deuterium-induced shifts .

- Isotopic Ratio Monitoring : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) ensures batch-to-batch consistency in deuterium content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Use personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl or deuterated solvents).

- Waste Management : Segregate deuterated waste from general waste and dispose via certified hazardous waste services, as recommended for halogenated phenols .

Advanced Research Questions

Q. How does deuterium substitution at positions 2 and 6 influence the compound’s chemical reactivity compared to the non-deuterated analog?

- Answer : Deuteration alters kinetic isotope effects (KIE) , particularly in reactions involving C-H/D bond cleavage (e.g., hydroxylation or electrophilic substitution). For instance, deuterium at aromatic positions may slow reaction rates in catalytic hydrogenation or photodegradation studies. Researchers should design kinetic experiments (e.g., time-resolved spectroscopy or isotopic labeling competition assays) to quantify KIEs .

Q. What challenges arise when using this compound as an internal standard in environmental mass spectrometry, and how are they addressed?

- Answer :

- Matrix Effects : Co-eluting contaminants in environmental samples (e.g., soil or water extracts) can suppress ionization. Use isotope dilution mass spectrometry (IDMS) with optimized sample cleanup (e.g., solid-phase extraction) to mitigate this .

- Deuterium Exchange : Labile deuterium atoms may exchange with protons in aqueous matrices. Stabilize samples at low pH and store at -20°C to minimize exchange .

Q. How can researchers confirm positional deuteration at aromatic positions 2 and 6, and what spectral artifacts might arise?

- Answer :

- NOESY or COSY NMR : Correlates proton-deuterium spatial relationships to confirm substitution sites.

- Artifacts : Residual protons at deuterated positions may appear as singlet peaks in ¹H NMR due to deuteration-induced decoupling. Compare spectra with non-deuterated analogs to identify such anomalies .

Q. What strategies optimize the synthesis of this compound to achieve >98% isotopic purity?

- Answer :

- Deuterated Reagents : Use D₂SO₄ or CD₃OD in acid-catalyzed deuteration steps to minimize back-exchange.

- Reaction Monitoring : Track deuteration efficiency in real-time using FTIR or inline MS to terminate reactions at optimal purity .

Contradictions and Methodological Considerations

- Isotopic Purity vs. Stability : While commercial sources report 98 atom% D , prolonged storage or improper handling (e.g., exposure to moisture) may reduce purity. Regular revalidation via HRMS is advised .

- Analytical Discrepancies : Discrepancies in deuterium quantification between NMR and MS may arise due to solvent exchange or instrument calibration. Cross-validate results using both techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.